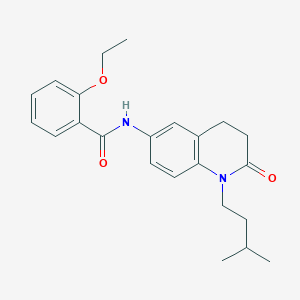

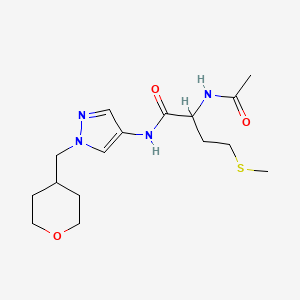

2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound. It contains a benzamide group, an ethoxy group, and a tetrahydroquinoline group . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The compound contains a benzamide group, an ethoxy group, and a tetrahydroquinoline group . The tetrahydroquinoline group is a bicyclic structure containing a nitrogen atom, which is common in many alkaloids .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide, ether, and tetrahydroquinoline groups . These groups could participate in various chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The development of methods for synthesizing isoquinolones from benzamides and alkynes through oxidative C-H activation highlights a pathway potentially relevant for creating derivatives of the compound . This methodology facilitates the facile synthesis of polycyclic amides, demonstrating the compound's versatility in synthetic organic chemistry (G. Song et al., 2010).

The Bischler–Napieralski isoquinoline synthesis process, which involves the reaction of benzamides with phosphorus pentoxide to yield dihydroisoquinolines, may offer insights into the synthesis or modification of the target compound, showcasing its potential for generating diverse molecular scaffolds (Satoshi Doi et al., 1997).

Potential Biological Activities

Research on arylamides hybrids of high-affinity σ2 receptor ligands suggests that derivatives of tetrahydroquinoline may serve as valuable tools in developing PET radiotracers for tumor diagnosis, indicating the compound's potential application in oncology and diagnostic imaging (C. Abate et al., 2011).

Studies on carbon-11 labeled σ2 receptor ligands for imaging breast cancer further underscore the significance of tetrahydroquinoline derivatives in developing radiotracers that could help in assessing the proliferative status of tumors, highlighting the compound's relevance in cancer research (Z. Tu et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-28-21-8-6-5-7-19(21)23(27)24-18-10-11-20-17(15-18)9-12-22(26)25(20)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPDDQFKYQMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)

![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)